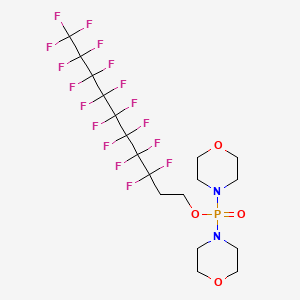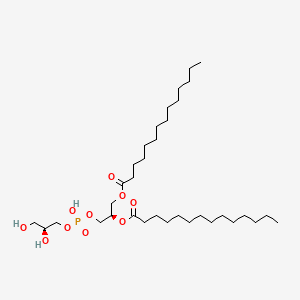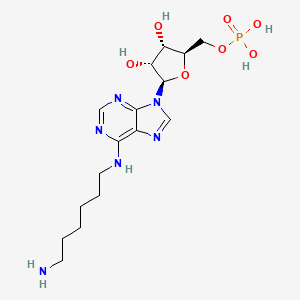
2-(Perfluorooctyl)ethyl dimorpholinophosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(perfluorooctyl)ethyl dimorpholinophosphinate is an organofluorine compound, a phosphinamidate and a member of morpholines. It has a role as a nonionic surfactant.
Aplicaciones Científicas De Investigación
Subheading Advances in Electrochemical Fluorination
Electrochemical fluorination (ECF) is a significant technique in synthetic chemistry, particularly in the creation of compounds containing perfluoromorpholino groups. A study by Abe et al. (2001) explored the electrochemical fluorination of various methyl and ethyl esters of morpholino-substituted carboxylic acids. The research found that perfluoroacid fluorides with perfluoromorpholino groups could be obtained in fair to good yields through ECF. The study also reported the yields being influenced by factors like α-bond cleavage and the nature of the alkyl group of the carboxylic acids, which may lead to cyclization side reactions. This research provides valuable insights into the synthesis of perfluoroheterocyclic compounds with perfluoromorpholino groups, paving the way for future applications in different fields of chemistry and materials science (Abe, Baba, Kunio, & Fukaya, 2001).
Fluorinating Agents in Organic Synthesis
Subheading Enhancing Thermal Stability and Handling in Fluorination
In the realm of organic synthesis, the development of stable and easily handled fluorinating agents is crucial. L’Heureux et al. (2010) introduced crystalline fluorinating agents, namely diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) and morpholinodifluorosulfinium tetrafluoroborate (XtalFluor-M), which exhibit enhanced thermal stability and ease of handling compared to their predecessors like DAST and Deoxo-Fluor. These reagents, which do not produce highly corrosive free-HF, represent a significant advancement in the field of organic synthesis, offering a safer and more efficient alternative for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides (L’Heureux et al., 2010).
Environmental Impact and Biodegradation of Fluorinated Compounds
Subheading Environmental Fate of Perfluoroalkyl Acid Precursors
Zhang et al. (2020) conducted a comprehensive review of the environmental biodegradability of perfluoroalkyl acids (PFAAs) and their precursors. PFAAs, known for their persistent, toxic, and bioaccumulative nature, are a concern due to their widespread use and presence in the environment. The study delves into the biotransformation strategies of PFAA precursors, highlighting the involvement of microbial strains, activated sludge, and plants in their degradation. It emphasizes the cleavage of carbon-fluorine bonds and the degradation of non-fluorinated functional groups, providing critical insight into the environmental fate and potential hazards of PFAA precursors (Zhang, Pang, Lin, Mishra, Bhatt, & Chen, 2020).
Propiedades
Número CAS |
134051-90-4 |
|---|---|
Nombre del producto |
2-(Perfluorooctyl)ethyl dimorpholinophosphinate |
Fórmula molecular |
C18H20F17N2O4P |
Peso molecular |
682.3 g/mol |
Nombre IUPAC |
4-[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy(morpholin-4-yl)phosphoryl]morpholine |
InChI |
InChI=1S/C18H20F17N2O4P/c19-11(20,1-6-41-42(38,36-2-7-39-8-3-36)37-4-9-40-10-5-37)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h1-10H2 |
Clave InChI |
HAEOSTPXSODLJY-UHFFFAOYSA-N |
SMILES |
C1COCCN1P(=O)(N2CCOCC2)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
C1COCCN1P(=O)(N2CCOCC2)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Otros números CAS |
134051-90-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(2-fluorophenyl)-2-tetrazolyl]-N-[2-(3-methylbutylamino)-2-oxoethyl]-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1228627.png)
![2-[(4-Oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-pyridinecarboxylic acid propan-2-yl ester](/img/structure/B1228628.png)
![8-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/structure/B1228629.png)

![1-(1-azepanyl)-2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)thio]ethanone](/img/structure/B1228634.png)
![1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-[(2-pyridinylthio)methyl]-4-triazolecarboxylic acid propan-2-yl ester](/img/structure/B1228635.png)
![4-[(6,7-diethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)-1-cyclohexanecarboxamide](/img/structure/B1228637.png)

![4-[4-Oxo-2-[[2-oxo-2-[(phenylmethyl)amino]ethyl]thio]-3-quinazolinyl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1228639.png)
![(2S,3S,4S,5S)-2-(5-Amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1228640.png)


